1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-diethanol
Overview
Description
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-diethanol is a crown ether, a type of chemical compound known for its ability to form stable complexes with various ions. This compound is particularly notable for its unique structure, which includes multiple oxygen and nitrogen atoms arranged in a cyclic pattern. This arrangement allows it to effectively bind with metal ions, making it useful in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-diethanol typically involves the reaction of ethylene glycol with ethylenediamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired cyclic structure. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems also helps in scaling up the production process while maintaining the quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-diethanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: It can also be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-diethanol involves its ability to form stable complexes with metal ions. The oxygen and nitrogen atoms in the compound’s structure act as electron donors, binding to the metal ions and stabilizing them. This property is particularly useful in catalysis, where the compound can facilitate various chemical reactions by stabilizing reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
1,10-Diaza-18-crown-6: This compound is similar in structure but lacks the additional ethylene glycol units present in 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-diethanol.
1-Aza-18-crown-6: This compound contains one nitrogen atom and is used in similar applications but has different binding properties.
Uniqueness
This compound is unique due to its combination of oxygen and nitrogen atoms, which allows it to form stable complexes with a wide range of metal ions. This versatility makes it particularly valuable in various scientific and industrial applications .
Properties
IUPAC Name |
2-[16-(2-hydroxyethyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34N2O6/c19-7-1-17-3-9-21-13-15-23-11-5-18(2-8-20)6-12-24-16-14-22-10-4-17/h19-20H,1-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLWTTRFRPIAAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCCN(CCOCCOCCN1CCO)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20389066 | |
Record name | 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-diethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20389066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.45 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69930-74-1 | |
Record name | 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-diethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20389066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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